trans-1,2-Cyclohexanedicarboxylic acid
Overview
Description
Trans-1,2-Cyclohexanedicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(1R,2R)-cyclohexane-1,2-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAWQNUELGIYBC-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239842 | |
Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801239842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2305-32-0, 845713-34-0, 46022-05-3 | |
Record name | (±)-trans-1,2-Cyclohexanedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2305-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845713-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Cyclohexanedicarboxylic acid, (1R,2R)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801239842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-cyclohexane-1,2-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1R,2R)-1,2-Cyclohexanedicarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trans-1,2-Cyclohexanedicarboxylic acid?
A1: this compound has the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol.
Q2: Are there any notable spectroscopic features of this compound?
A2: Mass spectrometry studies reveal a strong carboxyl-carboxyl interaction during fragmentation. This interaction differentiates the cis and trans isomers of cyclohexane-1,2-dicarboxylic acid. This interaction is also observed in the chemical ionization mass spectra.
Q3: How does the trans configuration of the carboxylic acid groups in this compound impact its properties?
A3: The trans configuration strongly influences the compound's conformational preferences, especially in derivatives like esters and polyesters. This also affects its optical rotatory properties, differentiating it from other cyclic dicarboxylic acids. In mass spectrometry, the fragmentation patterns differ significantly between the cis and trans isomers due to the carboxyl-carboxyl interactions allowed by the trans configuration.
Q4: Are there specific conformations of this compound derivatives that are noteworthy?
A4: Yes, studies on polyamides derived from this compound and diamines like 2,7-diazaspiro[4,4]nonane reveal that the incorporation of the optically active diacid unit leads to a conformation distinct from a fully extended chain.
Q5: What role does this compound play in supramolecular chemistry?
A5: this compound serves as a valuable building block in supramolecular synthesis, forming diverse architectures like host-guest complexes, interpenetrated networks, molecular ladders, and sheets through co-crystallization with various N-donor compounds.
Q6: Can you give specific examples of supramolecular structures formed with this compound?
A6:
- Helical Assembly: Combining this compound with tris(imidazoline) in a 2:3 ratio in a water-methanol solution forms a discrete helical assembly. The chirality of the acid determines the helicity (M or P) of the resulting complex.
- Hydrogen-bonded Network: Reacting this compound with hexamethylenetetramine creates a self-assembled unit through hydrogen bonding. This adduct exhibits noteworthy macroscopic nonlinear optical properties.
- Three-Dimensional Frameworks: Incorporating this compound with guanidinium cations results in three-dimensional hydrogen-bonded framework structures. These frameworks exhibit diverse hydrogen-bonding motifs, showcasing the versatility of this compound in supramolecular assembly.
Q7: Can the enantiomers of this compound be separated?
A7: Yes, both enantiomers are accessible. Racemic this compound can be resolved efficiently using (R)- or (S)-1-phenethylamine to obtain the individual enantiomers. Alternative resolving agents, such as R-(+)-α-methylbenzylamine, have also been successfully employed for the preparation of (1R,2R)-(-) trans-cyclohexanedicarboxylic acid.
Q8: What is the significance of obtaining enantiomerically pure this compound?
A8: Enantiomerically pure this compound, specifically the (1R,2R)-enantiomer, serves as a crucial building block for the synthesis of helical β-peptides, a class of peptides with unique structural and potentially therapeutic properties.
Q9: How has this compound been used in the synthesis of coordination polymers?
A9: this compound, along with its cis isomers, has been extensively utilized as a ligand in the construction of uranyl-organic coordination polymers. These polymers often incorporate additional metal cations or N-donor ligands, leading to diverse architectures ranging from 1D chains and 2D networks to 3D frameworks.
Q10: What are the structural features of uranyl complexes incorporating this compound?
A10: Uranyl complexes with this compound often feature the ligand in its diequatorial conformation. Interestingly, the use of bulky counterions like PPh4+ can influence the ligand conformation, leading to complexes containing the diaxial form. The chirality of the ligand also plays a crucial role in the resulting structures, with enantiopure ligands yielding distinct complexes compared to racemic mixtures.
Q11: Are there any other notable applications or research areas involving this compound?
A11:
- Angiotensin-Converting Enzyme (ACE) Inhibitors: Derivatives of this compound, particularly monoamidic hydroxamic derivatives, have shown potential as ACE inhibitors. These compounds represent a novel class of non-amino acid ACE inhibitors, with some exhibiting potent inhibitory activity in vitro.
- Polyamide Synthesis: this compound has been investigated as a monomer for polyamide synthesis. Research has focused on utilizing phosphite amide procedures, exploring alternative routes to polyamides with specific properties.
- Chiral Discrimination: this compound, in conjunction with boronic acids, can be employed for the NMR discrimination of chiral alpha-methyl amines. This approach offers a valuable tool for stereochemical analysis.
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